5-Nitro-furan-3-carboxylic acid ethyl ester
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Overview
Description
5-Nitro-furan-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C7H7NO5. It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitro group at the 5-position and an ethyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-furan-3-carboxylic acid ethyl ester typically involves the nitration of furan-3-carboxylic acid ethyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-furan-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-furan-3-carboxylic acid ethyl ester.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-Nitro-furan-3-carboxylic acid.
Scientific Research Applications
5-Nitro-furan-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of functional materials, such as polymers and resins, due to its reactive functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways involving nitro compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-furan-3-carboxylic acid ethyl ester in biological systems involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound can target enzymes and proteins, disrupting their normal functions and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antibiotic that also contains a nitrofuran moiety. It is used to treat urinary tract infections.
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent.
Uniqueness
5-Nitro-furan-3-carboxylic acid ethyl ester is unique due to its specific functional groups, which allow for diverse chemical modifications. This versatility makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
ethyl 5-nitrofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJIQUBSSHRKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-33-8 |
Source
|
Record name | ethyl 5-nitrofuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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